2-Cyclobutylpropane-1-sulfonamide

Catalog No.
S15852031
CAS No.
M.F
C7H15NO2S
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutylpropane-1-sulfonamide

Product Name

2-Cyclobutylpropane-1-sulfonamide

IUPAC Name

2-cyclobutylpropane-1-sulfonamide

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

KPBRCNBWVTVPLT-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N)C1CCC1

2-Cyclobutylpropane-1-sulfonamide is a sulfonamide compound characterized by the presence of a sulfonamide functional group attached to a cyclobutyl moiety. The general structure of sulfonamides includes a sulfonyl group (R−S(=O)₂) linked to an amine group (−NR₂). This compound can be represented by the chemical formula C₈H₁₅N₁O₂S. Sulfonamides are known for their antibacterial properties and their role as enzyme inhibitors, often utilized in pharmaceuticals due to their ability to mimic para-aminobenzoic acid, which is essential for bacterial folate synthesis .

The chemical reactivity of 2-cyclobutylpropane-1-sulfonamide includes:

  • Formation Reactions: Typically synthesized through the reaction of sulfonyl chlorides with amines, where the sulfonyl chloride reacts with the amine to form the sulfonamide and hydrochloric acid as a by-product.
    RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl+R'_{2}NH\rightarrow RSO_2NR'_{2}+HCl
  • Acid-Base Reactions: The N-H bond can be deprotonated, leading to the formation of anions that can participate in further

Sulfonamides, including 2-cyclobutylpropane-1-sulfonamide, exhibit significant biological activity primarily due to their ability to inhibit bacterial growth. They act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is crucial in treating bacterial infections, making sulfonamides valuable in antimicrobial therapy. Additionally, some studies suggest potential applications in cancer therapy and as anti-inflammatory agents due to their structural properties .

The synthesis of 2-cyclobutylpropane-1-sulfonamide can be achieved through various methods:

  • Classic Method: Involves the reaction of cyclobutylpropane with a sulfonyl chloride in the presence of a base (such as pyridine) to neutralize hydrochloric acid produced during the reaction.
    Cyclobutylpropane+Sulfonyl chloride2 Cyclobutylpropane 1 sulfonamide\text{Cyclobutylpropane}+\text{Sulfonyl chloride}\rightarrow \text{2 Cyclobutylpropane 1 sulfonamide}
  • One-Pot Synthesis: A more recent approach utilizes a one-pot three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to yield sulfonamides efficiently .
  • Alternative Routes: Other methods may include the use of sodium arylsulfinates or other reactive intermediates that facilitate the formation of sulfonamide bonds under mild conditions .

2-Cyclobutylpropane-1-sulfonamide has several applications:

  • Pharmaceuticals: Primarily used as an antibacterial agent in treating infections.
  • Research: Investigated for its potential role in enzyme inhibition and cancer therapy.
  • Synthetic Chemistry: Employed as a building block in organic synthesis due to its unique structural features and reactivity profiles.

Interaction studies involving 2-cyclobutylpropane-1-sulfonamide could focus on:

  • Enzyme Inhibition: Assessing its effectiveness against various bacterial strains and understanding its mechanism of action.
  • Drug Synergy: Investigating potential synergistic effects when combined with other antibiotics or therapeutic agents.
  • Toxicity Profiles: Evaluating safety and side effects through various biological assays and clinical studies .

Several compounds share structural similarities with 2-cyclobutylpropane-1-sulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
SulfanilamideContains an amino group attached to a benzene ringFirst discovered sulfonamide, used extensively in medicine
SulfamethoxazoleContains a methoxyl group along with sulfonamideCommonly used antibiotic; broad-spectrum activity
HydrochlorothiazideCombines thiazide structure with sulfonamideUsed as a diuretic; affects renal function
AmpiroxicamCyclic sulfonamide with anti-inflammatory propertiesUsed for pain management; unique cyclic structure

Uniqueness

The uniqueness of 2-cyclobutylpropane-1-sulfonamide lies in its cyclobutyl moiety, which influences its pharmacological properties and potential therapeutic applications compared to other more common sulfonamides. Its specific interactions within biological systems may offer novel pathways for drug development and therapeutic strategies .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.08234989 g/mol

Monoisotopic Mass

177.08234989 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types